N-[Cyano-(2-fluorophenyl)methyl]-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O2S/c17-11-4-2-1-3-10(11)13(8-18)19-15(21)9-5-6-12-14(7-9)22-16(23)20-12/h1-7,13H,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCYBAAOMBMJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CC3=C(C=C2)NC(=S)O3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[Cyano-(2-fluorophenyl)methyl]-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide (CAS Number: 1436334-48-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H12FN3OS |
| Molecular Weight | 327.35 g/mol |
| CAS Number | 1436334-48-3 |
| Structure | Structure |
This compound exhibits biological activity primarily through its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in signaling pathways that regulate cell proliferation and apoptosis.
Inhibition of Kinases
The compound has been shown to inhibit various kinases, which play critical roles in cancer progression. By inhibiting these kinases, the compound may reduce tumor growth and induce apoptosis in cancer cells. This mechanism is particularly relevant in the context of targeted cancer therapies.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate potency against these cancer types.
In Vivo Studies
Animal models have also been utilized to assess the efficacy of this compound. In a mouse model of breast cancer:
- Dosage : Mice were administered doses of 10 mg/kg body weight daily.
- Results : Tumor size was significantly reduced compared to control groups, supporting the potential for therapeutic application.
Case Studies
-
Case Study on Lung Cancer :
- A study investigated the effects of this compound on A549 cells.
- Results indicated a reduction in cell viability and induction of apoptosis, with increased expression of pro-apoptotic markers.
-
Case Study on Breast Cancer :
- MCF7 cells treated with the compound exhibited altered cell cycle progression and increased sensitivity to chemotherapeutic agents.
- This suggests a potential role for this compound in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
